REACTION_CXSMILES
|
CO[N:3]=[C:4]1[C:12]2[CH:11]=[CH:10][N:9]=[N:8][C:7]=2[O:6][CH2:5]1>N.CO.[Pd]>[N:8]1[C:7]2[O:6][CH2:5][CH:4]([NH2:3])[C:12]=2[CH:11]=[CH:10][N:9]=1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under a H2 atmosphere for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered over Celite
|
Type
|
WASH
|
Details
|
washed with 20 mL MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |